

Comparative Crystallographic Analysis of Tert-butyl 4-ethynylbenzoate Derivatives

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Compound of Interest

Compound Name: *Tert-butyl 4-ethynylbenzoate*

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A detailed guide for researchers and drug development professionals on the X-ray crystal structures of derivatives related to **Tert-butyl 4-ethynylbenzoate**, offering insights into their molecular conformations and intermolecular interactions.

While the crystal structure of **Tert-butyl 4-ethynylbenzoate** remains elusive in publicly accessible databases, a comparative analysis of its close structural analogs provides valuable insights into the conformational preferences and packing arrangements of this class of compounds. This guide presents a side-by-side examination of the crystallographic data for Methyl 4-ethynylbenzoate and 3-ethynylbenzoic acid, alongside a more complex derivative, Tert-butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate. This comparison sheds light on how modifications to the ester group and the position of the ethynyl moiety influence the solid-state architecture.

Comparative Analysis of Crystallographic Data

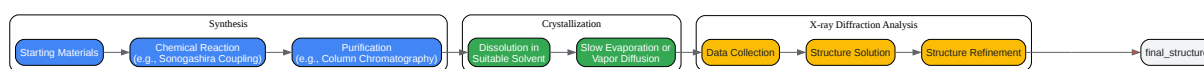
The crystallographic data for the selected derivatives are summarized in the table below, highlighting key parameters that govern their crystal packing and molecular geometry.

Compound Name	Methyl 4-ethynylbenzoate	3-ethynylbenzoic acid	Tert-butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate
Molecular Formula	C ₁₀ H ₈ O ₂	C ₉ H ₆ O ₂	C ₂₆ H ₂₃ NO ₅ S
Crystal System	Not specified in snippets	Triclinic[1]	Triclinic[2]
Space Group	Not specified in snippets	P-1[1]	P-1[2]
Key Intermolecular Interactions	Not specified in snippets	O—H···O hydrogen bonds forming inversion dimers; C—H···O hydrogen bonds[1]	van der Waals interactions[2]
Notable Structural Features	Ester of 4-ethynylbenzoic acid	Isomer of 4-ethynylbenzoic acid with the ethynyl group at the meta position. The carboxylic acid group is nearly coplanar with the benzene ring[1].	Complex derivative with a tert-butyl ester and an ethynyl group. The molecule has two nearly planar segments connected to an N-ethynylaniline unit[3].
CCDC Reference	[4](5--INVALID-LINK--)	Not specified in snippets	(63)

Experimental Protocols

A general workflow for the synthesis and crystallographic analysis of ethynylbenzoate derivatives is outlined below. Specific details for the synthesis of Methyl 4-ethynylbenzoate and the crystallization of 3-ethynylbenzoic acid and the more complex sulfonamide derivative are provided as examples.

General Synthetic and Crystallographic Workflow



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Caption: General workflow for synthesis and X-ray crystal structure analysis.

Synthesis of Methyl 4-ethynylbenzoate

The synthesis of Methyl 4-ethynylbenzoate typically involves a palladium-catalyzed Sonogashira coupling reaction. In a representative procedure, a mixture of Methyl 4-iodobenzoate, $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, PPh_3 , and CuI in freshly distilled triethylamine is treated with (trimethylsilyl)acetylene at elevated temperatures. Following the reaction, the protecting trimethylsilyl group is removed using a base like potassium carbonate in methanol to yield the desired product after purification by column chromatography.

Crystallization of 3-ethynylbenzoic acid

Single crystals of 3-ethynylbenzoic acid suitable for X-ray diffraction were obtained by vapor diffusion of a dichloromethane/hexane solvent system[1].

Synthesis and Crystallization of Tert-butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate

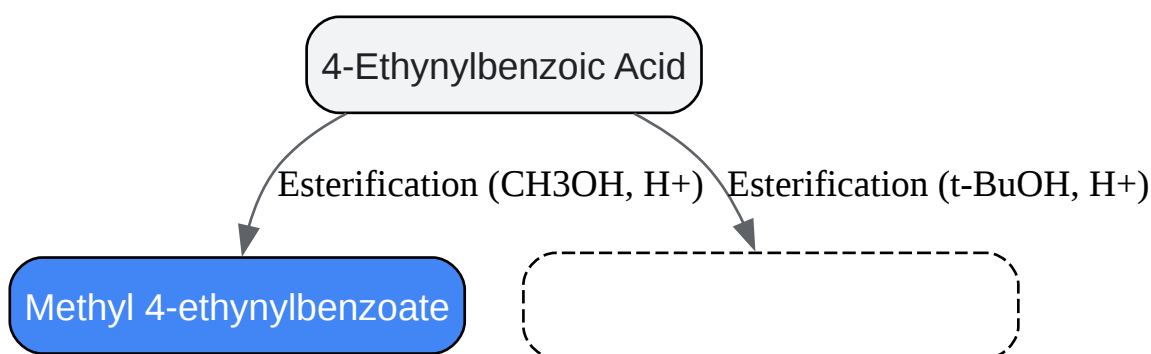
The synthesis of this complex derivative has been reported in the literature. The compound was obtained as a white solid, and crystals for X-ray analysis were grown from an unspecified solvent system[3].

Structural Insights and Comparison

The crystal structure of 3-ethynylbenzoic acid reveals that the molecules form inversion dimers through classic O—H···O hydrogen bonds between the carboxylic acid groups. These dimers are further linked into chains by C—H···O interactions[1]. This hydrogen bonding motif is a strong directing force in the crystal packing. In contrast, the more sterically hindered and less polar tert-butyl ester in the hypothetical **Tert-butyl 4-ethynylbenzoate** would likely preclude such strong hydrogen bonding, leading to a crystal packing dominated by weaker van der Waals forces, similar to what is observed for Tert-butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate[2].

The planarity of the phenyl and carboxylate groups is another important feature. In 3-ethynylbenzoic acid, the carboxylic acid group is nearly coplanar with the benzene ring[1]. It is expected that the ester group in both Methyl 4-ethynylbenzoate and **Tert-butyl 4-ethynylbenzoate** would also exhibit a high degree of planarity with the aromatic ring, which would be a key feature to confirm with an experimental crystal structure.

The following diagram illustrates the key structural relationship between the parent acid and its methyl and tert-butyl esters.



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Caption: Relationship between 4-ethynylbenzoic acid and its esters.

In conclusion, while the definitive crystal structure of **Tert-butyl 4-ethynylbenzoate** is not yet available, the analysis of its close analogs provides a strong foundation for predicting its solid-state behavior. The substitution of the acidic proton with a bulky tert-butyl group is expected to significantly alter the intermolecular interactions, leading to a departure from the hydrogen-

bonded networks observed in the corresponding carboxylic acid and favoring a packing arrangement dictated by steric hindrance and weaker dispersive forces. The experimental determination of the crystal structure of **Tert-butyl 4-ethynylbenzoate** is a crucial next step to validate these predictions and to provide a more complete understanding of this class of compounds.

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